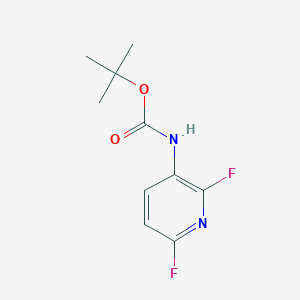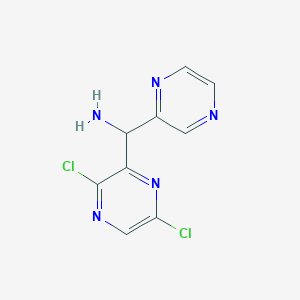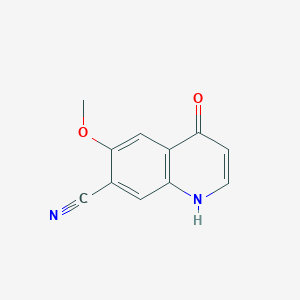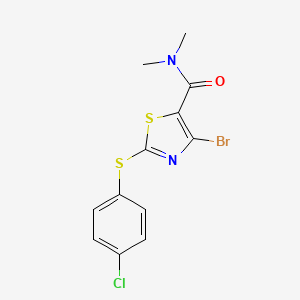
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with bromine, chlorine, and a dimethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.
Attachment of the Dimethylthio Group: The dimethylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Interfering with Cellular Pathways: Disrupting key biochemical pathways involved in cell growth, proliferation, or survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogen substituents.
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide: Another thiazole derivative with similar structural features.
Uniqueness
4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is unique due to its specific combination of substituents on the thiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10BrClN2OS2 |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrClN2OS2/c1-16(2)11(17)9-10(13)15-12(19-9)18-8-5-3-7(14)4-6-8/h3-6H,1-2H3 |
InChI Key |
OVRNOHABBASUSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C(S1)SC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


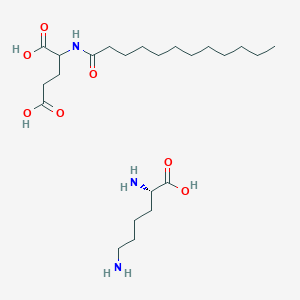
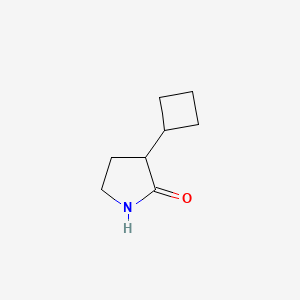
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
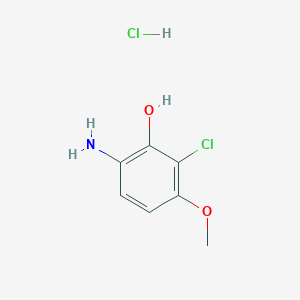
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
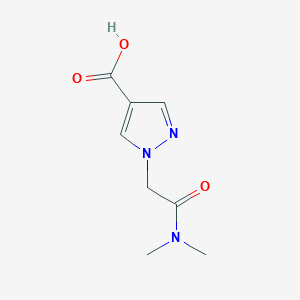
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
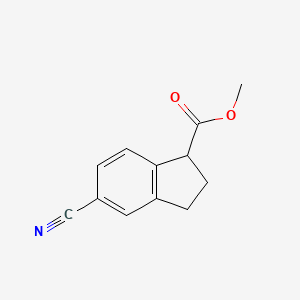
![Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B12988186.png)

